molecular formula C12H11NO2 B1589813 Methyl 6-Amino-2-naphthoate CAS No. 5159-59-1

Methyl 6-Amino-2-naphthoate

Cat. No.: B1589813
CAS No.: 5159-59-1
M. Wt: 201.22 g/mol
InChI Key: LPXVPYIHRFOTJZ-UHFFFAOYSA-N
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Description

Methyl 6-Amino-2-naphthoate is an organic compound with the molecular formula C12H11NO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 6th position and a methyl ester group at the 2nd position on the naphthalene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

Methyl 6-Amino-2-naphthoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-Amino-2-naphthoate can be synthesized through several methods. One common synthetic route involves the nitration of methyl 2-naphthoate to form methyl 6-nitro-2-naphthoate, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Amino-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted naphthoates.

Mechanism of Action

The mechanism of action of Methyl 6-Amino-2-naphthoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-Hydroxy-2-naphthoate: Similar in structure but with a hydroxyl group instead of an amino group.

    Methyl 6-Methyl-2-naphthoate: Contains a methyl group at the 6th position instead of an amino group.

    Methyl 2-Naphthoate: Lacks the amino group at the 6th position.

Uniqueness

Methyl 6-Amino-2-naphthoate is unique due to the presence of both an amino group and a methyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 6-aminonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXVPYIHRFOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475484
Record name Methyl 6-Amino-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5159-59-1
Record name Methyl 6-Amino-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Amino-naphthalene-2-carboxylic acid (561 mg, 3 mmol) was esterified with MeOH using Method B to give the title compound.
Quantity
561 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on the reaction of 2-naphthylamines with methanal. What were the key findings regarding the reactivity of methyl 6-amino-2-naphthoate specifically?

A1: The study revealed that this compound, similar to 2-naphthylamine, does not readily form the expected aminals or imines when reacted with formalin or paraformaldehyde under standard conditions []. This finding challenges the conventional understanding of amine-aldehyde reactivity and highlights the unique behavior of methanal in these reactions. The research further explored modified conditions to synthesize and characterize these intermediates, offering valuable insights into the reaction pathway. Additionally, Density Functional Theory (DFT) calculations provided a deeper understanding of the thermodynamic factors influencing the formation and stability of the corresponding aminals and imines derived from this compound [].

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